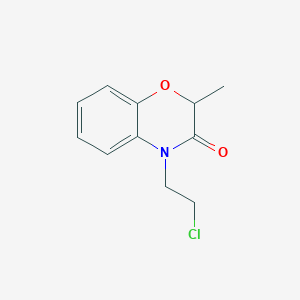

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Historical Context of Benzoxazinone Research

The historical development of benzoxazinone chemistry traces its origins to the isolation and characterization of naturally occurring compounds from plant sources, particularly the discovery of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one. These initial discoveries, which occurred during extensive phytochemical investigations, established the foundation for understanding the structural characteristics and biological significance of the benzoxazinone scaffold. The early research efforts focused primarily on the isolation and structural elucidation of these natural products, leading to the recognition of their unique chemical properties and potential applications. Subsequent investigations expanded to include synthetic approaches for accessing benzoxazinone derivatives, with the first synthetic methodology reported by Heller and Fiesselmann in 1902, who demonstrated the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones through the treatment of anthranilic acids with aroyl chlorides in the presence of excess pyridine.

The progression of benzoxazinone research throughout the twentieth century involved systematic studies of their chemical reactivity, degradation pathways, and biological activities. Researchers established that these compounds exhibit diverse effects including anti-auxin activity, anti-inflammatory properties, and various pharmacological activities. The understanding of benzoxazinoids as cyclic arylhydroxamic acids emerged as a crucial concept, with investigations revealing that the 4-hydroxy group represents the functional moiety responsible for biological activity. These foundational studies demonstrated that benzoxazinone derivatives such as 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one showed higher antimicrobial activity compared to their 2-hydroxy analogs, establishing structure-activity relationships that continue to guide contemporary research.

The development of synthetic methodologies for benzoxazinone preparation has evolved significantly since the early reports, with numerous approaches including cascade annulations, oxidative condensations, cross-dehydrogenative approaches, and transition-metal catalyzed coupling reactions being developed under various conditions. The recognition of benzoxazinones as privileged scaffolds in medicinal chemistry has further accelerated research interest, leading to their application in the development of pharmaceuticals and agrochemicals. Modern synthetic approaches have incorporated advances in catalysis and reaction methodology, enabling more efficient and selective routes to functionalized benzoxazinone derivatives.

Significance in Heterocyclic Chemistry

Benzoxazinone compounds occupy a position of fundamental importance within heterocyclic chemistry due to their unique structural features and versatile reactivity patterns. The benzoxazinone scaffold consists of a benzene ring fused to an oxazinone ring, creating a bicyclic system that incorporates both aromatic and heterocyclic characteristics. This structural arrangement provides multiple sites for chemical modification, including positions on both the aromatic ring and the heterocyclic portion, enabling the development of diverse chemical libraries. The heterocyclic nature of benzoxazinones confers distinct electronic properties that influence their reactivity toward various chemical transformations, making them valuable intermediates in synthetic organic chemistry.

The significance of benzoxazinones in heterocyclic chemistry extends to their role as building blocks for the construction of more complex molecular architectures. These compounds serve as precursors for the synthesis of various heterocyclic systems through ring-opening, ring-expansion, and ring-transformation reactions. The presence of the nitrogen-oxygen bond in the oxazinone ring provides a site for nucleophilic attack, leading to ring-opening reactions that can be exploited for the synthesis of acyclic intermediates or alternative heterocyclic systems. Research has demonstrated that benzoxazinone derivatives can undergo heterolytic cleavage of the nitrogen-oxygen bond, with the ease of this cleavage being influenced by substituents on the aromatic ring.

The versatility of benzoxazinone chemistry is further exemplified by the diverse reaction conditions under which these transformations can be conducted. Studies have shown that benzoxazinones can participate in reactions with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of ring-opened products or substituted derivatives. The reactivity patterns of benzoxazinones have been systematically investigated, revealing that substitution patterns significantly influence their chemical behavior. For instance, the introduction of electron-withdrawing groups enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack and subsequent ring-opening reactions.

Relationship to Broader Benzoxazinone Family

4-(2-Chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one belongs to the extensive family of benzoxazinone derivatives that encompasses both naturally occurring and synthetic compounds with diverse structural variations. The broader benzoxazinone family includes compounds with various substitution patterns on both the aromatic ring and the heterocyclic portion, providing a rich source of structural diversity for chemical and biological investigations. Natural benzoxazinoids such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one represent the foundational members of this family, serving as templates for the development of synthetic analogs.

The structural relationship between 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and other family members can be understood through comparison of substitution patterns and functional group arrangements. Related compounds in the family include 6-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, which shares the methyl substitution at the 2-position but differs in the chlorine substitution pattern. Another closely related compound is 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, which lacks the chloroethyl substituent but maintains the core benzoxazinone structure with methyl substitution. These structural relationships highlight the systematic variations possible within the benzoxazinone family and demonstrate how specific substitution patterns can be designed to achieve desired chemical properties.

Table 1: Structural Comparison of Selected Benzoxazinone Family Members

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions | CAS Number |

|---|---|---|---|---|

| 4-(2-Chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | C11H12ClNO2 | 225.67 | 2-methyl, 4-(2-chloroethyl) | 1094288-54-6 |

| 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | C9H8ClNO2 | 197.62 | 2-methyl, 6-chloro | 5791-00-4 |

| 2H-1,4-Benzoxazin-3(4H)-one | C8H7NO2 | 149.15 | Unsubstituted | 5466-88-6 |

| 2-(2-Chloroethyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | C11H12ClNO2 | 225.67 | 2-(2-chloroethyl), 6-methyl | 860612-10-8 |

The benzoxazinone family also encompasses compounds with extended aromatic systems and additional heterocyclic rings, such as the 4,1-benzoxazepine-2,5-diones, which represent ring-expanded analogs of the benzoxazinone core. These compounds demonstrate the potential for structural elaboration while maintaining the essential features of the benzoxazinone pharmacophore. The chiral 4,1-benzoxazepine-2,5-diones have been synthesized using asymmetric methodologies, illustrating the application of modern synthetic techniques to access stereochemically defined members of the extended benzoxazinone family.

Current Research Landscape

The contemporary research landscape surrounding benzoxazinone chemistry is characterized by multidisciplinary approaches that integrate synthetic methodology development, biological activity assessment, and materials science applications. Current investigations focus on the development of efficient synthetic routes to functionalized benzoxazinone derivatives, with particular emphasis on catalytic methods and environmentally sustainable processes. Recent advances include the implementation of copper-catalyzed decarboxylative coupling approaches for accessing 2-substituted-4H-benzo[d]oxazin-4-ones from readily available α-keto acids and anthranilic acids under mild conditions. These methodologies represent significant improvements in terms of reaction efficiency and substrate scope compared to traditional synthetic approaches.

The exploration of benzoxazinones as privileged scaffolds in medicinal chemistry continues to drive research efforts, with investigators examining their potential applications in drug discovery and development. Compounds bearing the benzoxazine moiety have demonstrated a variety of biological activities, including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer properties. The structural versatility of the benzoxazinone scaffold and its multiple modification sites make it an attractive target for medicinal chemists seeking to develop new therapeutic candidates with improved bioactivities and pharmacokinetic properties. Research efforts in this area focus on establishing structure-activity relationships and optimizing substituent patterns to enhance biological activity while maintaining favorable pharmaceutical properties.

Table 2: Recent Synthetic Methodologies for Benzoxazinone Derivatives

Materials science applications of benzoxazinone derivatives represent an emerging area of research interest, with investigations focusing on their potential use as building blocks for functional materials and polymers. The electronic properties of benzoxazinones, combined with their thermal stability and processing characteristics, make them candidates for applications in organic electronics and advanced materials. Research in this area examines the relationship between molecular structure and material properties, seeking to optimize benzoxazinone derivatives for specific technological applications.

The analytical characterization of benzoxazinone derivatives has benefited from advances in spectroscopic and chromatographic techniques, enabling more detailed structural analysis and purity assessment. Modern analytical approaches include high-performance liquid chromatography coupled with mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis for comprehensive characterization of synthetic products. These analytical capabilities support both synthetic methodology development and quality control in applications involving benzoxazinone derivatives.

Properties

IUPAC Name |

4-(2-chloroethyl)-2-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8-11(14)13(7-6-12)9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJXTNPNHMXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and 2-chloroethyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, typically around 80-100°C, to ensure the completion of the reaction.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative, while oxidation may produce an oxide or ketone.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Mechanism : The chloroethyl moiety is known to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in cancer cells. This property has been exploited in the development of chemotherapeutic agents.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through DNA damage pathways.

-

Antimicrobial Properties :

- Mechanism : The compound's ability to disrupt microbial cell membranes has been investigated for its potential as an antimicrobial agent.

- Case Study : Research indicated that 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Agricultural Applications

-

Pesticide Development :

- Mechanism : The compound's structural features allow it to act as a herbicide by inhibiting specific enzymes involved in plant growth.

- Case Study : Field trials have shown that formulations containing this compound effectively reduced weed populations without adversely affecting crop yields.

-

Plant Growth Regulators :

- Research has indicated that derivatives can enhance plant growth under stress conditions by modulating hormonal pathways.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Example Findings |

|---|---|---|

| Anticancer Activity | DNA alkylation leading to apoptosis | Significant cytotoxicity in breast/lung cancer cells |

| Antimicrobial Activity | Disruption of microbial cell membranes | Effective against Staphylococcus aureus |

| Pesticide Development | Inhibition of growth-related enzymes | Reduced weed populations in field trials |

| Plant Growth Regulation | Modulation of hormonal pathways | Enhanced growth under stress conditions |

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzoxazinone core structure may also interact with various receptors or proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzoxazinones are highly dependent on substituents. Below is a comparison of key derivatives:

*Calculated based on formula C₁₁H₁₂ClNO₂.

Key Observations :

Physicochemical Properties

- Solubility : The chloroethyl group may reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., DIMBOA), necessitating formulation optimization for drug delivery.

- Stability : Methyl and halogen substituents generally enhance oxidative stability compared to natural hydroxamic acids, which are prone to hydrolysis.

Biological Activity

4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazine ring fused with a chloroethyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various pathogens:

- Fungal Activity : Studies have demonstrated that derivatives of benzoxazines can inhibit fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum. The mechanism of action is believed to involve enzyme inhibition through acylation at the active site of serine proteases .

- Bacterial Activity : The compound has also been evaluated for antibacterial properties. A study indicated that certain benzoxazine derivatives possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, which are common in clinical infections .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be correlated with its chemical structure. Variations in substituents on the benzoxazine ring significantly affect its potency against different microbial strains. For instance, the introduction of halogen groups has been shown to enhance antifungal activity .

Case Studies

- Antifungal Screening : A series of studies screened various benzoxazine derivatives against fungal strains. The results indicated that 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibited moderate antifungal activity compared to other derivatives. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays .

- Therapeutic Applications : In addition to its antimicrobial properties, compounds in the benzoxazine family have been explored for their potential in treating cancer and inflammatory diseases due to their ability to inhibit specific enzymes involved in these processes .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one:

| Activity | Pathogen/Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antifungal | Fusarium culmorum | Moderate | Inhibition of serine proteases |

| Antibacterial | Staphylococcus aureus | Moderate | Disruption of bacterial cell wall |

| Antitumor | Various cancer cell lines | Under investigation | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(2-chloroethyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzoxazin-3-one derivatives typically involves cyclization of substituted aniline precursors with chloroacetyl chloride or alkylation of preformed benzoxazinone scaffolds. For example, Frechette et al. (1998) demonstrated the preparation of 2-hydroxyethyl derivatives via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), achieving yields >80% . Critical factors include:

- Temperature : Reactions at 60–80°C minimize side-product formation.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl group (δ 1.2–1.5 ppm) and the chloroethyl chain (δ 3.6–3.8 ppm for CH₂Cl). The benzoxazinone carbonyl resonates at δ 165–170 ppm in ¹³C NMR .

- GC/MS : Molecular ion peaks (e.g., m/z 257 for C₁₁H₁₃ClNO₂) and fragmentation patterns (loss of Cl⁻ or CH₂CH₂Cl) confirm the backbone .

- Elemental Analysis : Match calculated vs. experimental values (e.g., C: 54.6%, H: 5.0%, N: 5.4%) to verify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic degradation or solubility issues. For instance, DIMBOA (a related benzoxazinone) degrades to BOA in soil, altering bioactivity . To address this:

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in biological matrices .

- Formulation Optimization : Encapsulate the compound in liposomes to improve bioavailability .

- Dose-Response Studies : Compare EC₅₀ values across models to identify species-specific metabolism .

Q. What strategies enhance receptor binding affinity through substitution at the 4-position?

- Methodological Answer : Structure-activity relationship (SAR) studies show that bulky, electron-withdrawing groups at the 4-position improve binding. For example:

- Rational Design : Docking models (e.g., MR antagonist studies) suggest that chloroethyl groups enhance hydrophobic interactions with receptor pockets .

- Scaffold Hopping : Replace chloroethyl with trifluoromethylpyrazolyl groups to boost potency (e.g., compound 14n in Hasui et al., 2011, showed 10-fold higher MR affinity) .

- Synthetic Validation : Introduce substituents via Ullmann coupling or Suzuki-Miyaura reactions, optimizing catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.